molecular formula C28H32FNO4 B123790 Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate CAS No. 194934-95-7

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate

Numéro de catalogue: B123790
Numéro CAS: 194934-95-7
Poids moléculaire: 465.6 g/mol
Clé InChI: CHEYRYWZYKYUHU-CCEZHUSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate (CAS: 194934-95-7) is a key intermediate in the synthesis of fluvastatin sodium, a statin used to treat hypercholesterolemia . Its molecular formula is C₂₈H₃₂FNO₄ (molecular weight: 465.56 g/mol), featuring a tert-butyl ester group, a 4-fluorophenyl-substituted indole core, and an α,β-unsaturated ketone moiety . The compound’s physicochemical properties include a high logP value (6.09), indicative of lipophilicity, and a boiling point of 647.7±55.0 °C at 760 mmHg . These characteristics make it critical in fluvastatin’s manufacturing process, where it serves as a precursor before hydrolysis to the active sodium salt form .

Activité Biologique

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate, also known by its CAS number 194934-95-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, fluorophenyl group, and a heptenoate ester. Its molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 317.34 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to proteins involved in cancer progression, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. It is believed to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Studies have indicated that similar indole derivatives possess significant antibacterial and antifungal activities, suggesting this compound may have comparable effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By selectively inhibiting cyclooxygenases, it reduces the production of pro-inflammatory mediators.
  • Apoptosis Induction : Interaction with specific receptors or proteins can trigger apoptotic pathways in cancer cells.
  • Binding Affinity : Molecular docking studies reveal that the compound binds effectively to target proteins involved in disease processes, enhancing its therapeutic potential .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study published in Molecular Pharmacology highlighted the anticancer potential of indole derivatives, showing that structural modifications can significantly enhance their efficacy against prostate cancer cells .
  • Anti-inflammatory Research : Research indicated that related compounds could reduce inflammation markers in animal models of arthritis, suggesting a pathway for therapeutic use in inflammatory diseases .
  • Antimicrobial Efficacy : A comprehensive review detailed the antimicrobial activity of various indole derivatives, noting their effectiveness against a range of bacteria and fungi, which supports further exploration of this compound in this area .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
This compoundStructureHigh lipophilicity due to tert-butyl group
IndomethacinStructureEstablished anti-inflammatory drug
MelatoninStructureKnown for sleep regulation; different functional groups

Applications De Recherche Scientifique

Synthesis of Fluvastatin

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate is primarily recognized as a key intermediate in the synthesis of fluvastatin , a medication used to lower cholesterol levels. The compound undergoes various chemical transformations to produce fluvastatin sodium, which is effective in managing dyslipidemia.

Synthesis Methodology

Recent advancements have improved the synthesis process, enhancing yield and reducing costs:

  • Improved Reaction Conditions : The use of 2-methyl tetrahydrofuran as a solvent has been reported to increase the reaction yield by approximately 15% and the solvent recovery rate from 50% to 80% .
  • Key Steps :
    • Friedel-Crafts acylation with chloroacetyl chloride.
    • Condensation reactions involving N-isopropyl aniline and subsequent cyclization under specific catalytic conditions .

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Cholesterol-Lowering Effects : As a precursor to fluvastatin, it contributes to the reduction of low-density lipoprotein (LDL) cholesterol levels.
  • Antioxidant Properties : Indole derivatives have been shown to possess antioxidant activities, which may offer protective effects against oxidative stress-related diseases.

Potential in Drug Development

The ongoing research into the pharmacological properties of this compound suggests its potential use beyond just being an intermediate:

  • Novel Therapeutics : Investigations into its structure may lead to the development of new drugs targeting metabolic disorders.
  • Combination Therapies : Its integration into combination therapies for enhanced efficacy in cholesterol management is being explored.

Case Study 1: Synthesis Optimization

A study published on the improved preparation technology of this compound highlighted significant advancements in yield and cost-effectiveness through optimized reaction conditions . The findings are critical for large-scale production.

Case Study 2: Biological Evaluation

Research evaluating the biological activity of indole derivatives demonstrated that compounds structurally related to this compound exhibited promising results in lowering cholesterol levels and reducing oxidative stress markers in vitro .

Analyse Des Réactions Chimiques

Solvent Optimization Using 2-Methyltetrahydrofuran

Traditional methods used tetrahydrofuran (THF), but 2-MeTHF significantly improves efficiency:

Parameter THF Method 2-MeTHF Method
Solvent Recovery50%80%
Reaction Yield~65%78–83%
Moisture SensitivityHighLow
Production Cost Reduction>30%

Advantages of 2-MeTHF :

  • Higher boiling point (80°C vs. 66°C for THF) allows safer handling.

  • Immiscibility with water simplifies post-reaction isolation .

Purification and Characterization

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Organic phase (2-MeTHF) is washed with saturated NaCl and dried over MgSO₄ .

  • Crystallization : Crude product is recrystallized from anhydrous ethanol, yielding 78–83% pure compound (I) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.0 Hz, 1H), 3.38–4.76 (m, 1H), 1.51 (s, 9H) .

  • MS (ESI) : m/z = 466 (M+1) .

  • Melting Point : 94.5–96.0°C .

Stability Under Reaction Conditions

Compound (I) remains stable in 2-MeTHF at temperatures as low as -78°C, critical for maintaining reaction integrity. The solvent’s low hygroscopicity minimizes side reactions from moisture, a common issue with THF .

Comparative Analysis of Synthetic Routes

A multi-step synthesis starting from N-isopropylaniline and chloroacetyl chloride ultimately produces compound (I). The final condensation step contributes to >80% of the total yield in optimized conditions .

Key Side Reactions :

  • Over-Addition : Excess dianion may lead to diastereomeric byproducts, mitigated by controlled stoichiometry .

  • Oxidation : The hydroxyl group at position 5 is sensitive to oxidation, necessitating inert atmospheres .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including indole ring formation, fluorophenyl group incorporation, and β-keto ester stabilization. Key challenges include:

  • Steric hindrance from the tert-butyl and isopropyl groups, requiring optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) .
  • Protection of the β-keto ester group to prevent undesired side reactions; tert-butyl esters are commonly used for carboxylic acid protection due to their stability under basic conditions .
  • Stereochemical control during hydroxylation at the 5-position, often achieved via enantioselective catalysis or chiral auxiliary strategies .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm the indole core, fluorophenyl substituents, and ester groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm, while the (E)-configured double bond appears as a coupling constant >16 Hz .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C29H32FNO5 requires exact mass 493.2264) .
  • IR spectroscopy identifies the β-keto ester (C=O stretch at ~1700 cm⁻¹) and hydroxyl group (broad peak ~3400 cm⁻¹) .

Q. What are the common impurities or byproducts during synthesis, and how are they analyzed?

  • Methodological Answer :

  • Diastereomers : Arise from incomplete stereochemical control at the 5-hydroxy position. Resolved via chiral HPLC using columns like Chiralpak IA/IB .
  • Hydrolysis products : Degradation of the tert-butyl ester under acidic conditions can yield carboxylic acid derivatives, detected via LC-MS .
  • Pharmacopeial standards (e.g., USP29) recommend impurity profiling using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does stereochemistry at the 3S and 5R positions influence biological activity?

  • Methodological Answer :

  • The (3S,5R,E) configuration is critical for mimicking the transition state of HMG-CoA reductase inhibition, as seen in fluvastatin analogs .
  • Enantiomer comparison : In vitro assays (e.g., enzyme inhibition kinetics) show a >100-fold difference in IC50 between (3S,5R) and (3R,5S) isomers. Stereochemical purity is validated via polarimetry or X-ray crystallography .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic effects : Rotameric states of the isopropyl group can cause splitting; variable-temperature NMR (e.g., 25°C to −60°C) stabilizes conformers .
  • NOESY experiments clarify spatial relationships, such as the (E)-configuration of the heptenoate double bond .
  • DFT calculations (e.g., Gaussian 16) predict chemical shifts to reconcile experimental and theoretical data .

Q. What in vitro assays are used to evaluate its efficacy as an HMG-CoA reductase inhibitor?

  • Methodological Answer :

  • Enzyme inhibition assays : Purified HMG-CoA reductase is incubated with NADPH and substrate (e.g., [14C]-HMG-CoA). Activity is measured via radiometric detection of mevalonate .
  • HepG2 cell assays : Cholesterol synthesis inhibition is quantified using [14C]-acetate incorporation, with fluvastatin sodium as a positive control .

Q. What reaction mechanisms explain the formation of the β-keto ester moiety during synthesis?

  • Methodological Answer :

  • Claisen condensation : A thioester intermediate is formed between acetyl-CoA analogs and malonyl-CoA derivatives, followed by decarboxylation .
  • Oxidative dearomatization : For indole-containing precursors, Mn(OAc)3-mediated oxidation generates the β-keto ester .

Q. Methodological Notes

  • Synthetic Optimization : Use of flow chemistry for indole coupling steps reduces reaction time by 40% compared to batch methods .
  • Analytical Validation : Method validation per ICH Q2(R1) guidelines ensures reproducibility in HPLC impurity profiling .
  • Safety : The compound is classified as Acute Toxicity Category 4 (oral/dermal/inhalation); handle in fume hoods with PPE .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Fluvastatin Sodium (Active Pharmaceutical Ingredient)

Fluvastatin sodium (C₂₄H₂₅FNO₄·Na, MW: 433.46 g/mol) is the bioactive form of the compound. Unlike the tert-butyl ester intermediate, it contains a sodium carboxylate group instead of the ester, enhancing water solubility for therapeutic efficacy. Key differences include:

  • Functional Groups : The sodium salt replaces the tert-butyl ester with a carboxylate, critical for HMG-CoA reductase inhibition .
  • Physicochemical Properties : Fluvastatin sodium has a lower logP (predicted ~2–3) and higher polar surface area (PSA) due to ionized carboxylate and hydroxyl groups, improving bioavailability .

Tert-butyl (E)-3,5-Dihydroxy-7-[3'-(4"-fluorophenyl)-1'-methylethylindol-2'-yl]hept-6-enoate

This compound (CAS: 194934-96-8, MW: 467.57 g/mol) differs by having two hydroxyl groups (3,5-dihydroxy) instead of a 3-oxo-5-hydroxy arrangement.

Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate

A structural analogue with an isopropyl ester (CAS: 2756441-34-4, MW: 455.54 g/mol). The smaller ester group may reduce steric hindrance during hydrolysis, impacting synthesis efficiency .

Pharmacological and Industrial Relevance

  • Tert-butyl Ester : Primarily a synthetic intermediate; its lipophilicity aids in purification and stability during manufacturing .
  • Fluvastatin Sodium : Directly inhibits HMG-CoA reductase, reducing cholesterol biosynthesis. Its sodium salt form ensures rapid dissolution and absorption .
  • Isopropyl Ester : Less commonly used due to slower hydrolysis rates compared to tert-butyl esters .

Research Findings

  • Synthetic Efficiency : The tert-butyl ester’s steric bulk simplifies purification in fluvastatin synthesis, reducing side reactions .
  • Stability : The tert-butyl group enhances shelf life compared to isopropyl esters, which are prone to premature hydrolysis .

Propriétés

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYRYWZYKYUHU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110267
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375846-25-6
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375846-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (6E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.